![molecular formula C15H22N2O4S B4237747 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4237747.png)
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide, also known as EMPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonylureas and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide can alter the electrical activity of cells and tissues, leading to a range of physiological effects.
Biochemical and Physiological Effects:
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide has been found to have a range of biochemical and physiological effects, including the modulation of insulin secretion, the regulation of smooth muscle contraction, and the inhibition of platelet aggregation. It has also been found to have potential applications in the treatment of certain neurological disorders, such as epilepsy.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide in lab experiments is its specificity for potassium channels, which allows for targeted investigations of their mechanisms of action. However, its use is limited by its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide, including the development of new synthetic methods, the investigation of its potential therapeutic applications in neurological disorders, and the exploration of its effects on other ion channels and receptors. Further studies are also needed to better understand its mechanisms of action and potential toxic effects.
Scientific Research Applications
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide has been used in various scientific research studies due to its potential as a tool for investigating the mechanisms of action of certain enzymes and receptors. It has been found to be particularly useful in the study of potassium channels, which are involved in the regulation of various physiological processes.
properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-21-14-7-6-13(9-11(14)2)22(19,20)17-8-4-5-12(10-17)15(16)18/h6-7,9,12H,3-5,8,10H2,1-2H3,(H2,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAXDAVMTMZNLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.